4-(Methoxycarbonyl)phenyl 4-aminobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst such as selenium dioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of guanidine alkaloids and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-aminobenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid methyl ester: Similar structure but lacks the methoxycarbonyl group.
4-Carbomethoxyaniline: Similar structure with a different functional group arrangement.
Uniqueness
4-(Methoxycarbonyl)phenyl 4-aminobenzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-aminobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)10-4-8-13(9-5-10)20-15(18)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3 |
InChI Key |
WZSSCAVEAAUQFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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